Octacosyloxirane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octacosyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction results in the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of long-chain alkenes. This process can be carried out using various catalysts, including metal oxides and peroxides, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Octacosyloxirane undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Octacosyloxirane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octacosyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: A simpler epoxide with a two-carbon chain.
Propylene Oxide: Another small epoxide with a three-carbon chain.
Butylene Oxide: A four-carbon epoxide.
Uniqueness
Octacosyloxirane is unique due to its long carbon chain, which imparts different physical and chemical properties compared to smaller epoxides
Properties
CAS No. |
84322-84-9 |
---|---|
Molecular Formula |
C30H60O |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
2-octacosyloxirane |
InChI |
InChI=1S/C30H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30-29-31-30/h30H,2-29H2,1H3 |
InChI Key |
RTUMGNFSOFMUTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC1CO1 |
Origin of Product |
United States |
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